Intermediate Acid Lability of the Diphenylmethyl (Dpm) Group Compared to Trityl (Trt) and Methoxytrityl (Mmt) Protecting Groups
The Dpm group in 2-[(Diphenylmethyl)sulfanyl]ethanethiol demonstrates intermediate acid lability. In a comparative tripeptide model (Fmoc-Ala-Cys(PG)-Leu-NH₂), the Dpm group required 60% TFA for complete deprotection within 1 hour at 25°C . In contrast, the 4,4′-dimethoxy Dpm analog is removed with only 10% TFA in 5 minutes, while the trityl (Trt) group is known to be highly acid-labile and removable with 1-5% TFA . This provides an operational window where Dpm remains stable during mild acidic treatments that would cleave more labile groups like Mmt or Trt.
| Evidence Dimension | Acid lability: TFA concentration required for deprotection |
|---|---|
| Target Compound Data | Dpm group: 60% TFA, 1 h, 25°C → 100% deprotection. Stable in <25% TFA. |
| Comparator Or Baseline | 4,4′-diMeODpm: 10% TFA, 5 min, 25°C → 100% deprotection. Trt: labile in 1-5% TFA. |
| Quantified Difference | Dpm withstands ~50-55% higher TFA concentrations than acid-labile trityl-type groups during short treatments. |
| Conditions | Solid-phase peptide synthesis model; tripeptide Fmoc-Ala-Cys(PG)-Leu-NH₂ on Sieber amide resin with 2.5% H₂O and 2.5% TIS. |
Why This Matters
This intermediate acid lability allows for orthogonal protecting group strategies in multi-step peptide synthesis—Dpm can be selectively retained while more labile groups (e.g., Mmt) are removed, reducing the need for additional purification steps.
- [1] Ramos-Tomillero, I.; Mendive-Tapia, L.; Góngora-Benítez, M.; Nicolás, E.; Tulla-Puche, J.; Albericio, F. Understanding Acid Lability of Cysteine Protecting Groups. Molecules 2013, 18, 5155-5162; Table 1. View Source
